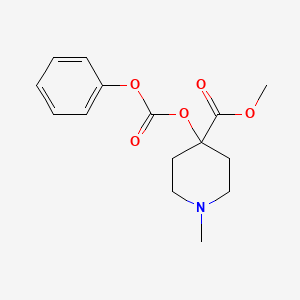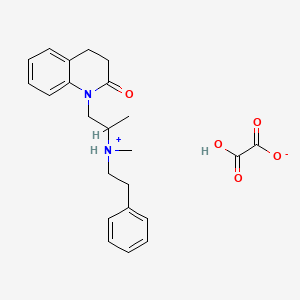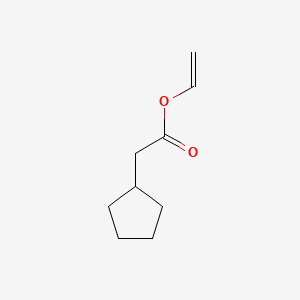
Ethenyl cyclopentaneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl cyclopentaneacetate is an organic compound characterized by the presence of an ethenyl group attached to a cyclopentane ring and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl cyclopentaneacetate typically involves the reaction of cyclopentaneacetic acid with vinyl acetate in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include palladium-based catalysts, which facilitate the coupling of the vinyl group with the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of high-pressure reactors and advanced separation techniques, such as distillation and chromatography, ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethenyl cyclopentaneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentaneacetate derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in the formation of cyclopentaneethylacetate.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and ammonia (NH₃) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyclopentaneacetate derivatives, each with distinct functional groups that can be further utilized in different applications.
Scientific Research Applications
Ethenyl cyclopentaneacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: this compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of ethenyl cyclopentaneacetate involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Vinyl acetate: Shares the ethenyl group but lacks the cyclopentane ring.
Cyclopentaneacetic acid: Contains the cyclopentane ring and acetate group but lacks the ethenyl group.
Ethyl cyclopentaneacetate: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness
Ethenyl cyclopentaneacetate is unique due to the combination of the ethenyl group, cyclopentane ring, and acetate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
45955-66-6 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
ethenyl 2-cyclopentylacetate |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)7-8-5-3-4-6-8/h2,8H,1,3-7H2 |
InChI Key |
JADFTRFJCCGPGH-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)CC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


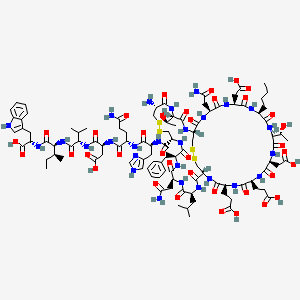
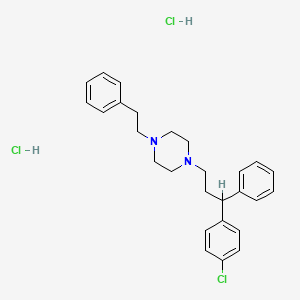

![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
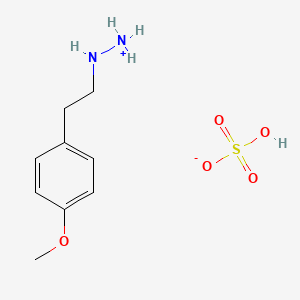

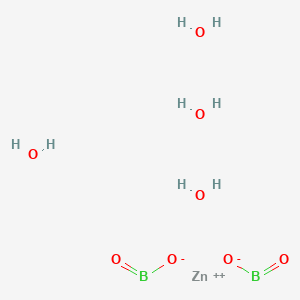

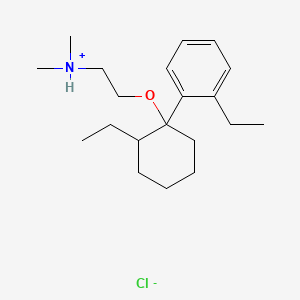
![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)
